molecular formula C11H6F3N B13214895 3,5-Difluoro-4-(3-fluorophenyl)pyridine

3,5-Difluoro-4-(3-fluorophenyl)pyridine

Cat. No.: B13214895
M. Wt: 209.17 g/mol
InChI Key: MRBDDZCQTYKNGV-UHFFFAOYSA-N
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Description

3,5-Difluoro-4-(3-fluorophenyl)pyridine is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique physical, chemical, and biological properties due to the presence of strong electron-withdrawing fluorine atoms in the aromatic ring. These compounds have reduced basicity and are generally less reactive than their chlorinated and brominated analogues .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of fluorinated pyridines, including 3,5-Difluoro-4-(3-fluorophenyl)pyridine, often involves nucleophilic substitution reactions. For instance, pentafluoropyridine can undergo nucleophilic substitution with various nucleophiles to introduce different functional groups . Another common method is the Suzuki–Miyaura coupling, which involves the reaction of boronic acids with halogenated pyridines under palladium catalysis .

Industrial Production Methods

Industrial production of fluorinated pyridines typically involves large-scale nucleophilic substitution reactions and coupling reactions. The availability of fluorinated synthetic blocks and effective fluorinating reagents has accelerated the development of these compounds .

Chemical Reactions Analysis

Types of Reactions

3,5-Difluoro-4-(3-fluorophenyl)pyridine can undergo various chemical reactions, including:

    Substitution Reactions: Due to the presence of fluorine atoms, nucleophilic substitution reactions are common.

    Oxidation and Reduction: These reactions can modify the functional groups attached to the pyridine ring.

    Coupling Reactions: Suzuki–Miyaura coupling is a notable example.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can introduce azide groups, while Suzuki–Miyaura coupling can form carbon-carbon bonds .

Mechanism of Action

The mechanism of action of 3,5-Difluoro-4-(3-fluorophenyl)pyridine involves its interaction with molecular targets through its electron-withdrawing fluorine atoms. This can affect the compound’s reactivity and interaction with biological molecules. The specific pathways and targets depend on the context of its use, such as in radiotherapy or as a pharmaceutical agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Difluoro-4-(3-fluorophenyl)pyridine is unique due to its specific substitution pattern, which imparts distinct physical and chemical properties. The presence of multiple fluorine atoms enhances its electron-withdrawing capability, making it a valuable compound in various applications .

Properties

Molecular Formula

C11H6F3N

Molecular Weight

209.17 g/mol

IUPAC Name

3,5-difluoro-4-(3-fluorophenyl)pyridine

InChI

InChI=1S/C11H6F3N/c12-8-3-1-2-7(4-8)11-9(13)5-15-6-10(11)14/h1-6H

InChI Key

MRBDDZCQTYKNGV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C2=C(C=NC=C2F)F

Origin of Product

United States

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